molecular formula C7H5F2I B2540519 4,5-Difluoro-2-iodotoluene CAS No. 1208077-21-7

4,5-Difluoro-2-iodotoluene

Cat. No.: B2540519
CAS No.: 1208077-21-7
M. Wt: 254.018
InChI Key: KYUXXMQGXARMEB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-iodotoluene is an organic compound with the molecular formula C₇H₅F₂I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 4,5-difluorotoluene. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Another method involves the fluorination of 2-iodotoluene. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver fluoride. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination or fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form 4,5-difluorotoluene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 4,5-difluoro-2-aminotoluene, 4,5-difluoro-2-thiotoluene, etc.

    Oxidation: Formation of 4,5-difluoro-2-iodobenzaldehyde or 4,5-difluoro-2-iodobenzoic acid.

    Reduction: Formation of 4,5-difluorotoluene.

Scientific Research Applications

4,5-Difluoro-2-iodotoluene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly in the synthesis of fluorinated aromatic compounds which often exhibit enhanced biological activity.

    Material Science: In the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Radiochemistry: As a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-iodotoluene in chemical reactions involves the reactivity of the iodine and fluorine substituents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms, due to their high electronegativity, influence the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluorotoluene: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.

    2-Iodotoluene: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.

    4-Fluoro-2-iodotoluene: Contains only one fluorine substituent, leading to different reactivity patterns.

Uniqueness

4,5-Difluoro-2-iodotoluene is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The fluorine atoms enhance the stability and biological activity of the compound, while the iodine atom provides a reactive site for further functionalization.

Properties

IUPAC Name

1,2-difluoro-4-iodo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUXXMQGXARMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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